Cas no 62267-36-1 (10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-)

10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)- structure
62267-36-1 structure
Product name:10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-
CAS No:62267-36-1
MF:C18H19F3N2OS
MW:368.41647362709
CID:451776
PubChem ID:12913123

10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-
    • 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)phenothiazin-3-ol
    • DTXSID90512788
    • 62267-36-1
    • 10-[3-(DIMETHYLAMINO)PROPYL]-8-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-3-OL
    • Inchi: InChI=1S/C18H19F3N2OS/c1-22(2)8-3-9-23-14-6-5-13(24)11-17(14)25-16-7-4-12(10-15(16)23)18(19,20)21/h4-7,10-11,24H,3,8-9H2,1-2H3
    • InChI Key: SLEHFRSKYJUXQH-UHFFFAOYSA-N
    • SMILES: CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)C(F)(F)F

Computed Properties

  • Exact Mass: 368.11717
  • Monoisotopic Mass: 368.11701889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų
  • XLogP3: 4.8

Experimental Properties

  • PSA: 26.71

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